2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide
CAS No.: 851130-24-0
Cat. No.: VC7688543
Molecular Formula: C18H12BrN3O2S
Molecular Weight: 414.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851130-24-0 |
|---|---|
| Molecular Formula | C18H12BrN3O2S |
| Molecular Weight | 414.28 |
| IUPAC Name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23) |
| Standard InChI Key | CIBLEBGPGCRTOU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br |
Introduction
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is a synthetic organic molecule that combines elements of benzofuro[3,2-d]pyrimidine and bromophenyl acetamide. This compound belongs to the broader class of heterocyclic compounds, which are known for their diverse biological activities and potential applications in pharmaceuticals.
Synthesis
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide likely involves a multi-step process. A general approach might include:
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Preparation of Benzofuro[3,2-d]pyrimidine Derivative: This could involve cyclization reactions to form the benzofuro[3,2-d]pyrimidine core.
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Thiolation: Introduction of a thiol group to the benzofuro[3,2-d]pyrimidine ring.
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Coupling with N-(4-Bromophenyl)acetamide: This step would involve forming a thioether linkage between the benzofuro[3,2-d]pyrimidine derivative and N-(4-bromophenyl)acetamide.
Biological Activities
While specific biological activities of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide are not detailed in the available sources, compounds with similar structures often exhibit potential as pharmaceutical agents. For example, benzofuro[3,2-d]pyrimidine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. Additionally, bromophenyl acetamide derivatives have been explored for various biological activities, such as antidiabetic effects .
Data Table: Comparison of Related Compounds
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